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Compound of Interest

Methyl 3-
Compound Name:

(benzylamino)propanoate

Cat. No.: B016535

This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR)
spectrum of Methyl 3-(benzylamino)propanoate. Intended for researchers, scientists, and
professionals in drug development, this document offers a comprehensive comparison of
experimental data with predicted values and spectra of related compounds.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the experimental and predicted 13C NMR chemical shifts for
Methyl 3-(benzylamino)propanoate, along with experimental data for comparative reference
compounds. This allows for a clear and objective assessment of the carbon environments
within the molecule.
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Carbon Atom

Methyl 3-
(benzylamino)

Methyl 3-
(benzylamino)

Methyl 3-
aminopropano
ate HCI

Benzylamine
(Experimental)

propanoate propanoate .
. . (Experimental) [2]

(Experimental) (Predicted) (1]
C=0 172.8 172.5 170.8 -
-OCHs 51.6 51.8 52.5 -
-CH2-C=0 33.9 34.2 32.7 -
-N-CH2- 45.3 46.0 35.8 -
-N-CH2-Ph 53.6 54.0 - 46.3
Ph-C

139.5 139.0 - 143.2
(Quaternary)
Ph-C (ortho) 128.5 128.6 - 128.5
Ph-C (meta) 128.3 128.4 - 126.8
Ph-C (para) 127.2 127.3 - 126.7

Interpretation of the Spectrum

The 13C NMR spectrum of Methyl 3-(benzylamino)propanoate shows nine distinct signals,
corresponding to the nine unique carbon environments in the molecule. The downfield signal at
172.8 ppm is characteristic of a carbonyl carbon in an ester group. The signal at 51.6 ppm is
attributed to the methoxy carbon of the ester. The methylene carbons of the propanoate
backbone appear at 33.9 ppm and 45.3 ppm. The benzylic methylene carbon is observed at
53.6 ppm. The aromatic carbons of the benzyl group appear in the range of 127-140 ppm, with
the quaternary carbon being the most downfield at 139.5 ppm.

Comparison with the spectra of methyl 3-aminopropanoate and benzylamine supports these
assignments. For instance, the carbonyl and methoxy signals in the target molecule are in
close agreement with those in methyl 3-aminopropanoate hydrochloride.[1] Similarly, the
aromatic signals are comparable to those of benzylamine.[2]
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Experimental Protocols
Standard 13C NMR Spectroscopy

A standard proton-decoupled 13C NMR spectrum is acquired using the following methodology:

o Sample Preparation: 15-25 mg of the sample is dissolved in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as
an internal standard (0 ppm).

« Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker Avance 400
MHz instrument, is used.

o Data Acquisition Parameters:

o Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on
Bruker instruments) is utilized.[3]

o Acquisition Time: Typically 1-2 seconds.[4]

o Relaxation Delay: A delay of 2 seconds is commonly used to allow for sufficient relaxation
of the carbon nuclei.[3]

o Number of Scans: A sufficient number of scans (e.g., 1024 or more) are averaged to
achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C
isotope.

o Spectral Width: A spectral width of 0-220 ppm is generally sufficient for most organic
molecules.

» Data Processing:
o The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
o The resulting spectrum is phased and baseline corrected.

o The spectrum is referenced to the TMS signal at 0.0 ppm.
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Visualizations
Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of Methyl 3-

(benzylamino)propanoate with each carbon atom numbered for clear correlation with the
NMR data.
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Methyl 3-(benzylamino)propanoate Structure

C1

e
!

C4 C3

(¢} Cc2

C5

C6

c7

C8

C9

C10

C11

Click to download full resolution via product page

Caption: Structure of Methyl 3-(benzylamino)propanoate with carbon numbering.

13C NMR Spectroscopy Workflow
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The logical workflow for acquiring and processing a 13C NMR spectrum is depicted in the
following diagram.

13C NMR Spectroscopy Workflow
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Caption: Workflow for 13C NMR Spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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